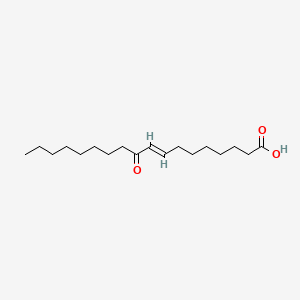

(E)-10-oxooctadec-8-enoic Acid

Description

Structure

3D Structure

Properties

CAS No. |

99640-12-7 |

|---|---|

Molecular Formula |

C18H32O3 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(E)-10-oxooctadec-8-enoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h12,15H,2-11,13-14,16H2,1H3,(H,20,21)/b15-12+ |

InChI Key |

SKIQULSONATZGK-NTCAYCPXSA-N |

Isomeric SMILES |

CCCCCCCCC(=O)/C=C/CCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCC(=O)C=CCCCCCCC(=O)O |

Origin of Product |

United States |

The Significance of Oxo Fatty Acids in Biological Systems

Oxo-fatty acids (Oxo-FAs) are a class of fatty acids that contain a ketone functional group in addition to a carboxylic acid. They are formed in biological systems through the oxidation of unsaturated fatty acids. This oxidation can occur enzymatically, for instance through the action of lipoxygenases, or non-enzymatically. jst.go.jp

The presence of the oxo group imparts distinct chemical properties to these molecules, influencing their biological activities. Oxo-FAs are involved in a variety of physiological and pathological processes. For instance, some oxo-fatty acids have been shown to act as signaling molecules, modulating inflammatory responses and influencing gene expression. lookchem.compnas.org They can interact with and activate specific receptors, such as peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation. jst.go.jppnas.org

Research has indicated that certain oxo-FAs may possess anti-inflammatory properties. researchgate.netmdpi.com For example, (E)-10-oxooctadec-8-enoic acid and the related (E)-9-oxooctadec-10-enoic acid, isolated from the red alga Gracilaria verrucosa, have been shown to inhibit the production of inflammatory markers like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). researchgate.netmdpi.commdpi.comresearchgate.net This inhibition is thought to occur through the suppression of key signaling pathways involved in inflammation. mdpi.com

Furthermore, some studies have explored the potential of oxo-FAs in the context of metabolic diseases and cancer. lookchem.comnih.gov Their ability to modulate lipid metabolism and cell proliferation has made them subjects of interest for potential therapeutic applications. lookchem.com

Contextualizing E 10 Oxooctadec 8 Enoic Acid Within the Omega 9 Fatty Acid Family

(E)-10-oxooctadec-8-enoic acid is classified as a member of the omega-9 fatty acid family. lookchem.com Omega-9 fatty acids are characterized by the presence of a carbon-carbon double bond at the ninth carbon atom from the methyl end of the fatty acid chain. wikipedia.org

Unlike omega-3 and omega-6 fatty acids, most omega-9 fatty acids are not considered essential fatty acids for humans. This is because the human body can synthesize them from other unsaturated fats. wikipedia.org The most common omega-9 fatty acid is oleic acid, a major component of olive oil. wikipedia.orgnih.gov

The structure of this compound, with its 18-carbon chain, places it within the broader category of octadecanoids. Its designation as an omega-9 fatty acid is due to the location of the double bond. lookchem.com The presence of the oxo group at the 10th carbon position and the trans configuration of the double bond at the 8th position are key structural features that determine its specific biological activity.

Overview of Current Research Trajectories for E 10 Oxooctadec 8 Enoic Acid

Discovery and Distribution in Marine Organisms

The discovery of this compound is intrinsically linked to the exploration of marine natural products chemistry. Research into algal biochemistry revealed it as a significant metabolite in certain species, leading to further investigation of its distribution across different biological systems.

The red alga Gracilaria verrucosa (also known by synonyms such as Gracilariopsis lemaneiformis) is the most prominent and well-documented natural source of this compound. Initial discovery and subsequent studies have consistently identified this compound in lipid extracts of the alga. It is biosynthesized via the lipoxygenase (LOX) pathway, which acts on C18 polyunsaturated fatty acids present in the organism. The enzymatic process involves the oxidation of the fatty acid precursor, followed by rearrangement to form the characteristic α,β-unsaturated ketone structure of the final product. The consistent and relatively high yield from this source has established G. verrucosa as a model organism for studying the biosynthesis and isolation of this specific oxylipin.

The table below summarizes key findings from research focused on the isolation of this compound from Gracilaria species.

| Study Focus | Key Finding | Precursor Molecule | Associated Pathway | Reference |

|---|---|---|---|---|

| Initial Discovery and Structural Elucidation | First reported isolation and characterization of this compound from a natural source. | Oleic Acid / Linoleic Acid | Lipoxygenase (LOX) Pathway | , |

| Biosynthetic Pathway Investigation | Demonstrated the role of a specific lipoxygenase enzyme in the conversion of fatty acid substrates to the oxylipin. | Linoleic Acid | 13-LOX followed by enzymatic rearrangement | , |

| Metabolomic Profiling of Algal Lipids | Identified this compound as a major oxylipin component in the lipid fraction of G. verrucosa. | Endogenous C18 Fatty Acids | General Oxylipin Metabolism | , |

| Comparative Algal Chemistry | Confirmed the prevalence of this compound in G. verrucosa compared to other related red algae species. | Not specified | Species-specific LOX activity |

While Gracilaria verrucosa is the primary source, this compound has also been detected in other biological systems, though typically in lower concentrations. Its presence in diverse organisms suggests a conserved biochemical role or a common metabolic pathway involving fatty acid oxidation. These findings broaden the known distribution of the compound beyond a single algal genus. For instance, related oxylipins are known products of arachidonic acid metabolism in various marine invertebrates. The compound has also been generated in vitro using lipoxygenase enzymes from non-marine sources, such as soybean, when supplied with the appropriate C18 fatty acid substrate, demonstrating the potential for its formation in a wide range of biological contexts where these enzymes and substrates are present.

| Organism / System | Class / Phylum | Context of Discovery | Reference |

|---|---|---|---|

| Gracilaria spp. (other than verrucosa) | Rhodophyta (Red Algae) | Metabolomic analysis of marine algae. | |

| In vitro enzymatic synthesis | Soybean Lipoxygenase (Enzyme) | Biochemical assay using linoleic acid as a substrate to study enzyme products. | |

| Gorgonian Coral (e.g., Plexaura homomalla) | Anthozoa | Identified as a minor component in the lipid profile alongside prostaglandins (B1171923) and other oxylipins. |

Advanced Extraction and Purification Techniques from Natural Sources

The isolation of this compound from natural sources, such as the biomass of Gracilaria verrucosa, is a meticulous process designed to separate the target lipid from a complex mixture of other cellular components. The procedure leverages the compound's physicochemical properties, particularly its polarity and acidic nature. A typical workflow begins with solvent extraction, followed by several stages of chromatography for purification.

Initial Extraction: The process starts with the extraction of total lipids from lyophilized (freeze-dried) algal biomass. A common method is the Bligh-Dyer technique, using a biphasic solvent system of chloroform (B151607) and methanol, which efficiently extracts both polar and nonpolar lipids. The crude lipid extract is obtained after phase separation and solvent evaporation.

Solvent Partitioning: The crude extract is further partitioned, often between ethyl acetate (B1210297) and water. The slightly polar this compound preferentially moves into the organic ethyl acetate phase, separating it from highly polar compounds like salts and sugars.

Column Chromatography: The partitioned extract is subjected to column chromatography as a primary purification step.

Silica (B1680970) Gel Chromatography: This is the most common initial chromatographic step. The crude extract is loaded onto a silica gel column, and elution is performed using a solvent gradient of increasing polarity, typically starting with a nonpolar solvent like hexane (B92381) and gradually increasing the concentration of a more polar solvent like ethyl acetate. Fractions are collected and monitored by Thin-Layer Chromatography (TLC). This compound typically elutes in fractions of intermediate polarity.

High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, fractions enriched with the target compound are processed using HPLC.

Normal-Phase HPLC (NP-HPLC): Can be used with a silica-based column and a non-polar mobile phase (e.g., hexane/isopropanol) for fine separation based on polarity.

Reverse-Phase HPLC (RP-HPLC): This is a highly effective and frequently used final step. The sample is injected onto a C18 column, and elution is carried out with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% acetic acid) to ensure the carboxylic acid group of the molecule remains protonated for consistent retention times. The eluent is monitored with a UV detector, typically at a wavelength around 225-230 nm, corresponding to the absorbance of the α,β-unsaturated ketone chromophore.

The following table outlines a representative purification workflow for this compound.

| Step | Technique | Stationary Phase / Solvents | Purpose / Outcome | |

|---|---|---|---|---|

| 1 | Lipid Extraction | Chloroform/Methanol/Water | Extraction of total lipids from lyophilized algal biomass. | |

| 2 | Solvent Partitioning | Ethyl Acetate/Water | Separation of lipids from highly polar water-soluble compounds. | |

| 3 | Low-Pressure Column Chromatography | Stationary: Silica Gel Mobile: Hexane/Ethyl Acetate gradient | Crude fractionation of the lipid extract based on polarity. Enriches fractions containing the target compound. | |

| 4 | Fraction Monitoring | Thin-Layer Chromatography (TLC) | Identification of fractions containing the compound of interest for further purification. | |

| 5 | Final Purification | Reverse-Phase HPLC (RP-HPLC) | Stationary: C18 Silica Mobile: Acetonitrile/Water/Acetic Acid | Isolation of this compound to high purity (>95%). |

Enzymatic Pathways Leading to this compound

The synthesis of this compound from oleic acid is not a direct conversion but proceeds through hydroxylated intermediates. The key steps involve the initial hydroxylation of the fatty acid chain, followed by the oxidation of the resulting hydroxyl group to a ketone.

Certain bacteria have demonstrated the ability to transform oleic acid into various oxidized fatty acids. This capacity is central to the generation of this compound's precursors.

Research has identified several Pseudomonas strains capable of oxidizing oleic acid. psu.edu Pseudomonas sp. 42A2, also identified as Pseudomonas aeruginosa 42A2, is a well-studied example. nih.govub.edu This strain possesses a lipoxygenase-like enzyme, located in its periplasmic space, that catalyzes the conversion of oleic acid. nih.govnih.gov The biotransformation yields (E)-10-hydroxy-8-octadecenoic acid (HOD), which is the direct precursor to this compound. nih.govsci-hub.se The process can be carried out using whole microbial cells, including lyophilized, non-proliferating cells, which efficiently catalyze the conversion. psu.eduthescipub.comresearchgate.net

Another strain, Pseudomonas sp. 32T3, isolated from vegetable oil-contaminated soil, also metabolizes oleic acid. dss.go.thresearchgate.net However, its primary products are a mixture of monohydroxy acids, including (E)-10-hydroxy-8-octadecenoic acid, (E)-11-hydroxy-9-octadecenoic acid, and (E)-9-hydroxy-10-octadecenoic acid. dss.go.thresearchgate.netresearchgate.net The subsequent oxidation of the 10-hydroxy group in the precursor to a keto group yields the final compound, this compound. uni-greifswald.de

The bioconversion of oleic acid by Pseudomonas species results in several identifiable hydroxylated fatty acids. These compounds are either direct intermediates in the pathway to this compound or related metabolites formed through parallel reactions.

In the case of Pseudomonas sp. 42A2 , the enzymatic process begins with the formation of a hydroperoxy intermediate, which is then reduced to a hydroxy fatty acid. Key identified compounds include:

(E)-10-hydroperoxy-8-octadecenoic acid (HPOD) : The initial product of the lipoxygenase-like enzyme action on oleic acid. nih.govnih.gov

(E)-10-hydroxy-8-octadecenoic acid (HOD) : Formed from the decomposition of HPOD, this is the immediate precursor to the target keto acid. nih.govnih.gov

(E)-7,10-dihydroxy-8-octadecenoic acid (DHOD) : A dihydroxylated derivative also produced by this strain, indicating further enzymatic activity. nih.govdss.go.th

The biotransformation by Pseudomonas sp. 32T3 yields a different profile of related monohydroxy fatty acids:

(E)-11-hydroxy-9-octadecenoic acid dss.go.thresearchgate.net

(E)-10-hydroxy-8-octadecenoic acid dss.go.thresearchgate.net

(E)-9-hydroxy-10-octadecenoic acid dss.go.thresearchgate.net

| Strain | Substrate | Key Intermediates and Related Products | Citation |

| Pseudomonas sp. 42A2 | Oleic Acid | (E)-10-hydroperoxy-8-octadecenoic acid (HPOD) | nih.govnih.gov |

| (E)-10-hydroxy-8-octadecenoic acid (HOD) | nih.govnih.gov | ||

| (E)-7,10-dihydroxy-8-octadecenoic acid (DHOD) | nih.govdss.go.th | ||

| Pseudomonas sp. 32T3 | Oleic Acid | (E)-11-hydroxy-9-octadecenoic acid | dss.go.thresearchgate.net |

| (E)-10-hydroxy-8-octadecenoic acid | dss.go.thresearchgate.net | ||

| (E)-9-hydroxy-10-octadecenoic acid | dss.go.thresearchgate.net |

Microbial Bioconversion Processes

Potential Stress-Induced Metabolic Pathways and Analogous Compounds (e.g., Ketol Octadecadienoic Acid - KODA)

While microbial bioconversion is the established pathway for this compound, analogous compounds known as ketol octadecadienoic acids (KODAs) are formed in plants, often in response to stress. nih.gov These oxylipins, like the target compound, are C18 fatty acids containing both a ketone and a hydroxyl group. nih.gov KODAs are synthesized from linolenic or linoleic acid via the lipoxygenase (LOX) pathway, a common response to biotic and abiotic stress in plants. nih.govresearchgate.net

The biosynthesis of plant ketols involves the initial action of a 9-lipoxygenase to form a hydroperoxide, which is then converted by an allene (B1206475) oxide synthase (AOS) and subsequent hydrolysis into various ketol structures. nih.govportlandpress.com Examples of these stress-induced compounds include 9-hydroxy-12-oxo-10(E),15(Z)-octadecadienoic acid (9,12-KODA) and 13-hydroxy-12-oxo-9(Z),15(Z)-octadecadienoic acid (13,12-KODA). nih.gov The structural similarity between these plant-derived ketols and this compound suggests a conserved biochemical strategy for producing keto fatty acids, although the specific enzymes and triggers may differ. In microorganisms, stresses such as those induced by fatty acid overproduction can also lead to shifts in metabolic pathways. nih.gov

Stereochemical Considerations in Biological Synthesis

The biological synthesis of fatty acid derivatives is often highly stereospecific, and the pathway to this compound is no exception. The lipoxygenase-like enzyme from Pseudomonas sp. 42A2 exhibits stereoselectivity, converting oleic acid into the specific enantiomer, (S)-(E)-10-hydroxy-8-octadecenoic acid. nih.gov The absolute configuration of this hydroxy precursor has been confirmed as 'S' through detailed spectroscopic and analytical methods. nih.gov

A crucial stereochemical feature of the molecule is the trans or (E) configuration of the carbon-carbon double bond located between C-8 and C-9. nih.gov This specific geometry is a direct result of the enzymatic reaction mechanism. The subsequent oxidation of the hydroxyl group at the C-10 position to form the ketone in this compound removes the chiral center at C-10. Therefore, the final compound is achiral at this position, but it retains the defined (E) configuration of the double bond, a hallmark of its biological origin. The enzymatic control over these stereochemical outcomes is significant, as demonstrated in other systems where enzyme-catalyzed reactions yield optically pure products, whereas non-enzymatic chemical reactions often result in racemic mixtures. nih.gov

Chemical Synthesis Strategies and Reaction Pathways

Total Chemical Synthesis of (E)-10-oxooctadec-8-enoic Acid

While specific, detailed routes for the total synthesis of this compound are not extensively documented in publicly available literature, its synthesis can be achieved through established organic chemistry methodologies. smolecule.com The general approach involves the gradual construction of the carbon chain and the strategic introduction and modification of functional groups. smolecule.com

The construction of the 18-carbon chain of this compound necessitates a multi-step synthetic approach. youtube.com Carbon chain elongation is a fundamental process in the synthesis of long-chain fatty acids. nih.govnih.gov This can be accomplished through various coupling reactions where smaller carbon fragments are linked together. For instance, an acetylide anion can act as a nucleophile in an SN2 reaction to extend a carbon chain. youtube.com

Retrosynthetic analysis is a common strategy where the target molecule is conceptually broken down into simpler, commercially available precursors. youtube.comlibretexts.org For a molecule like this compound, this would involve disconnections at key points in the carbon chain, often near the functional groups, to identify logical precursors.

Functional group introduction involves a sequence of reactions to place the ketone at the C-10 position and the carboxylic acid at the C-1 position. This might involve starting with a precursor like octadecanoic acid and introducing the necessary functionalities through a series of controlled reactions. smolecule.com The synthesis must also ensure the formation of the double bond between C-8 and C-9 with the correct (E)- or trans-configuration.

Oxidation and reduction are critical reactions in the synthetic pathway to this compound. smolecule.comucr.edu

Oxidation:

Formation of the Ketone: The ketone group at C-10 is typically introduced by the oxidation of a secondary alcohol at that position. Common oxidizing agents for this transformation include chromium (VI) reagents (like pyridinium (B92312) chlorochromate, PCC) or milder, more selective methods like the Swern or Dess-Martin oxidations. ucr.edudocbrown.info

Formation of the Carboxylic Acid: The carboxylic acid moiety is often formed by the oxidation of a primary alcohol or an aldehyde at the C-1 position. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can be used for this purpose. ucr.edu

Reduction:

Precursor Synthesis: Reduction reactions are essential for preparing the necessary precursors. For example, the reduction of a carbonyl group to an alcohol (which is then oxidized to the target ketone) can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). docbrown.info

Control of Stereochemistry: The stereochemistry of the double bond can be controlled through specific reduction reactions. For example, the reduction of an alkyne can yield a trans-alkene (required for the E-isomer) using sodium in liquid ammonia (B1221849) (a dissolving metal reduction).

The interplay of these oxidation and reduction steps allows chemists to precisely manipulate the functional groups and build the target molecule. youtube.com

Synthesis of Structural Analogs and Isomers

The synthesis of structural analogs and isomers of oxo-octadecenoic acids is crucial for understanding how molecular structure relates to biological activity.

The synthesis of the regioisomer (E)-9-oxooctadec-10-enoic acid involves similar principles but with different positional control. The key is to introduce the oxo group at the C-9 position and the trans-double bond at C-10. One approach involves the enzymatic oxidation of octadecenoic acids. nih.gov For example, fatty acid dioxygenases can oxidize oleic acid to form hydroperoxy-octadecenoic acids, which can then be chemically converted to the corresponding oxo-derivatives. nih.gov Another route could involve the ozonolysis of oleic acid to generate key intermediates that are then elaborated into the final product. researchgate.net

Controlling the three-dimensional arrangement of atoms (stereochemistry) is vital, as different stereoisomers can have vastly different biological effects. Stereoselective synthesis aims to produce a single, desired isomer.

Enzymatic reactions are a powerful tool for achieving high stereoselectivity. nih.gov For instance, certain lipoxygenase enzymes can abstract hydrogen atoms from specific positions on a fatty acid chain, leading to the formation of specific hydroperoxide enantiomers. nih.gov These chiral hydroperoxides are valuable intermediates that can be converted into chiral hydroxy and oxo derivatives. Chemical methods using chiral catalysts or auxiliaries can also be employed to control the stereochemical outcome of reactions like reductions or epoxidations, which are steps in the synthesis of these complex fatty acids.

To investigate how structure affects function, chemists design and synthesize novel derivatives of the parent molecule. mdpi.comnih.gov These structure-activity relationship (SAR) studies are fundamental in medicinal chemistry. nih.govsigmaaldrich.com

For oxo-octadecenoic acids, derivatives are often created by modifying the carboxylic acid group. A common strategy is to convert the carboxylic acid into a series of amides by reacting it with various amines using coupling reagents. nih.gov This modification alters properties like solubility and cell permeability and can reveal important interactions with biological targets. Another approach is to create esters of related hydroxy fatty acids to generate a library of compounds for biological screening. mdpi.com By systematically altering parts of the molecule and observing the effect on its biological activity, researchers can identify the key structural features required for a desired effect. researchgate.net

Molecular Mechanisms of Biological Activity

Anti-inflammatory Modulatory Actions

Research into (E)-10-oxooctadec-8-enoic acid and structurally similar keto fatty acids has revealed significant anti-inflammatory properties. These actions are primarily achieved by inhibiting the production of inflammatory mediators, suppressing pro-inflammatory cytokines, and downregulating critical inflammatory signaling cascades.

A key aspect of the anti-inflammatory profile of related oxo-fatty acids is the potent inhibition of nitric oxide (NO) production. nih.govnih.govresearchgate.net In inflammatory conditions, excessive NO is generated by the enzyme inducible nitric oxide synthase (iNOS). researchgate.net Studies on analogous compounds, such as 8-oxo-9-octadecenoic acid (OOA) and 13-Oxo-9(Z), 11(E)-octadecadienoic acid (13-KODE), have demonstrated a significant, concentration-dependent suppression of NO production in macrophage cells stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger. nih.govnih.govmdpi.comresearchgate.net

This inhibition of NO generation is directly linked to the downregulation of iNOS protein expression. nih.govnih.govresearchgate.netresearchgate.net By reducing the expression of this enzyme, the synthesis of NO is curtailed, thereby mitigating its pro-inflammatory effects. nih.govescholarship.org The ability to inhibit NO production is a critical mechanism of the compound's anti-inflammatory activity. nih.govresearcher.life

Table 1: Effect of Related Oxo-Fatty Acids on Nitric Oxide (NO) Production

| Compound Studied | Cell Model | Stimulant | Effect on NO Production | Effect on iNOS Expression |

|---|---|---|---|---|

| 8-oxo-9-octadecenoic acid (OOA) | RAW 264.7 Macrophages | LPS | Significantly suppressed nih.govnih.gov | Downregulated nih.govnih.gov |

| 13-KODE | RAW 264.7 Macrophages | LPS | Inhibited mdpi.comresearchgate.net | Suppressed researchgate.net |

Beyond inhibiting NO, this compound analogues modulate the inflammatory response by reducing the secretion of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). These cytokines are central to orchestrating and amplifying the inflammatory cascade.

Studies have shown that treatment with oxo-fatty acids like OOA and γKetoC significantly suppresses the LPS-induced production of these inflammatory cytokines in various cell types, including macrophages, peritoneal cells, and splenocytes. nih.govnih.gov For instance, γKetoC was found to inhibit the release of IL-6 from LPS-stimulated bone marrow-derived dendritic cells (BMDCs). nih.gov Similarly, another related compound, 10-hydroxy-trans-2-decenoic acid (10H2DA), was shown to inhibit interferon-gamma (IFN-γ)-induced TNF-α production. nih.gov This broad suppression of cytokine production underscores a critical mechanism for controlling inflammatory responses. nih.govresearchgate.net

Table 2: Effect of Related Fatty Acids on Pro-inflammatory Cytokine Production

| Compound Studied | Cytokine | Cell Model | Stimulant | Observed Effect |

|---|---|---|---|---|

| 8-oxo-9-octadecenoic acid (OOA) | Inflammatory Cytokines | RAW 264.7 Macrophages | LPS | Suppressed nih.govnih.gov |

| 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) | IL-6 | Peritoneal cells, Splenocytes, CD11c+ cells | LPS | Reduced release nih.gov |

The effects on NO and cytokine production are surface manifestations of deeper interactions with intracellular signaling pathways. This compound and its analogues intervene in these cascades to resolve inflammation.

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of genes involved in inflammation. mdpi.comresearchgate.net Under normal conditions, NF-κB is held inactive in the cytoplasm. Upon stimulation by agents like LPS, it translocates to the nucleus to initiate the transcription of pro-inflammatory genes, including those for iNOS, TNF-α, and IL-6. mdpi.com

Research demonstrates that oxo-fatty acids can inhibit this critical step. OOA was found to inhibit LPS-induced NF-κB signaling by decreasing the phosphorylation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govnih.gov Similarly, 13-KODE has been shown to inhibit the LPS-stimulated nuclear translocation of the NF-κB p65 subunit in macrophage cells. mdpi.comresearchgate.net By preventing NF-κB from reaching the nucleus, these compounds effectively shut down a major hub of the inflammatory response. nih.govmdpi.com

The Signal Transducer and Activator of Transcription 1 (STAT1) is another key protein in inflammatory signaling, particularly in response to interferons. nih.gov Phosphorylation is a critical step for STAT1 activation, allowing it to move to the nucleus and regulate gene expression. nih.govnih.gov However, studies on the related compound 10-hydroxy-trans-2-decenoic acid (10H2DA) showed that it did not affect the IFN-γ-induced phosphorylation of STAT1, even while it inhibited other downstream effects like NO production. nih.gov This suggests that the anti-inflammatory mechanism of these fatty acids may not involve direct interference with STAT1 phosphorylation, but rather targets other points in the pathway, such as the induction of interferon regulatory factors. nih.gov

Mitogen-activated protein kinase (MAPK) pathways are another set of crucial signaling cascades that regulate inflammation and cellular stress responses. news-medical.net This family includes key kinases such as extracellular signal-regulated kinase (ERK 1/2), c-Jun N-terminal kinase (JNK), and p38 MAPKs. news-medical.net

Investigations into the effects of oxo-fatty acids on this pathway have revealed specific modulatory actions. In LPS-stimulated macrophages, OOA was shown to inhibit MAPK signaling by specifically reducing the phosphorylation of JNK and ERK. nih.govnih.gov Interestingly, the phosphorylation of p38 was not significantly affected in this model. nih.gov This indicates a selective inhibition of specific arms of the MAPK pathway. Other related fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), have also been found to diminish the activation of p38 and JNK kinases in endothelial cells stimulated by TNF-α. nih.gov This modulation of MAPK signaling pathways is a key mechanism by which these compounds inhibit the expression of inflammatory factors. nih.gov

Table 3: Modulation of Inflammatory Signaling Pathways by Related Fatty Acids

| Pathway | Component | Compound Studied | Cell Model | Effect |

|---|---|---|---|---|

| NF-κB | Nuclear Translocation | 8-oxo-9-octadecenoic acid (OOA) | RAW 264.7 Macrophages | Inhibited nih.govnih.gov |

| Nuclear Translocation | 13-KODE | RAW 264.7 Macrophages | Inhibited mdpi.comresearchgate.net | |

| STAT1 | Phosphorylation | 10-hydroxy-trans-2-decenoic acid (10H2DA) | Not Specified | Not affected nih.gov |

| MAPK | Phosphorylation of JNK & ERK | 8-oxo-9-octadecenoic acid (OOA) | RAW 264.7 Macrophages | Inhibited nih.govnih.gov |

| Phosphorylation of p38 | 8-oxo-9-octadecenoic acid (OOA) | RAW 264.7 Macrophages | Not significantly affected nih.gov |

Downregulation of Key Inflammatory Signaling Pathways

Anticancer and Apoptosis-Inducing Effects of this compound

This compound, a fatty acid isolated from the red alga Gracilaria verrucosa, has demonstrated notable anticancer properties, particularly against human lung carcinoma cells. researchgate.net Research into its biological activity has revealed its capacity to inhibit cancer cell growth and induce programmed cell death, known as apoptosis, through a series of coordinated molecular events.

Inhibition of Cancer Cell Proliferation and Viability (e.g., A549 Lung Carcinoma Cells)

Studies have characterized the cytotoxic effects of this compound on A549 human lung carcinoma cells. The compound effectively decreases the rate of proliferation and reduces the viability of these cancer cells. researchgate.net The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined to be approximately 170 µM for inhibiting the viability of A549 cells. researchgate.net This demonstrates a significant ability to curb the growth of these cancer cells.

| Cell Line | Compound | IC50 Value (Viability) | Source |

| A549 (Human Lung Carcinoma) | This compound | ~170 µM | researchgate.net |

Mechanisms of Apoptosis Induction

The primary mechanism behind the anticancer activity of this compound is the induction of apoptosis. This programmed cell death is a critical process for eliminating damaged or cancerous cells and is achieved through a series of distinct cellular and molecular changes.

Treatment of A549 cells with this compound leads to observable changes in cell morphology that are characteristic of apoptosis. Light microscopy has confirmed the occurrence of these classic apoptotic features, providing visual evidence of the compound's ability to trigger this cell death pathway. researchgate.net

Further investigation using Annexin V/PI dual staining, a common method for detecting apoptosis, has confirmed that this compound induces early apoptosis in A549 cells. This induction was observed to be concentration-dependent, meaning that higher concentrations of the compound led to a greater proportion of cells entering the early stages of apoptosis. researchgate.net

This compound influences the cancer cell cycle, which is the series of events that take place in a cell leading to its division and duplication. The compound was found to cause an arrest in the S-phase of the cell cycle in A549 cells. researchgate.net The S-phase is when DNA replication occurs; therefore, by halting the cycle at this stage, the compound prevents cancer cells from synthesizing new DNA, a critical step for proliferation. researchgate.netwikipedia.org

DNA Damage Induction and its Role in Apoptosis

A key aspect of the apoptotic mechanism of this compound involves its effect on the genetic material of cancer cells. Research indicates that the compound induces DNA damage. researchgate.net This damage, coupled with the inhibition of DNA replication, is a potent trigger for apoptosis. The cell's internal surveillance systems recognize the DNA damage as irreparable, initiating the self-destruct sequence of apoptosis to prevent the propagation of genetically unstable cells. researchgate.net

Influence on Broader Cellular Signaling Pathways

General Fatty Acid Roles in Cell Signaling (e.g., apoptosis, cell proliferation)

Fatty acids and their derivatives are crucial mediators in a variety of cellular signaling pathways that govern fundamental processes such as cell proliferation and programmed cell death (apoptosis). Naturally occurring substances, including fatty acids, can exhibit specific antitumor activities by promoting apoptosis and inhibiting cell proliferation. researchgate.net

Research on various fatty acid derivatives illustrates their potential to influence these pathways. For instance, octadecadienoic acid (ODA) has been shown to inhibit the proliferation of human glioma cells and significantly increase their rate of apoptosis. nih.gov In one study, high concentrations of ODA decreased the number of cells in the G2/M phase of the cell cycle and increased the apoptosis rate more effectively than the chemotherapy agent 5-fluorouracil. nih.gov Similarly, eicosapentaenoic acid (EPA), an omega-3 fatty acid, can inhibit cell proliferation and induce apoptosis in human oesophageal carcinoma cells. nih.gov This effect is linked to the inhibition of nuclear factor-kappa B (NF-κB) activation, a key regulator of inflammatory and survival pathways. nih.gov Furthermore, some semisynthetic derivatives of natural phenolic acids, such as caffeic and ferulic acids, have been developed as agents that can induce apoptosis in cancer cells, with some compounds showing a high proportion of cells in the late apoptotic stage. mdpi.com These examples highlight the general role of fatty acid-like molecules in modulating critical cell signaling pathways that are often dysregulated in diseases like cancer.

Modulation of Gene Expression Related to Inflammation and Oxidative Stress

Oxo-fatty acids, a class to which this compound belongs, can significantly modulate the expression of genes involved in inflammation and oxidative stress. Macrophages, when stimulated by agents like lipopolysaccharides (LPS), produce pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2, driven by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. mdpi.com

Studies on compounds structurally related to this compound demonstrate these modulatory effects. For example, 8-oxo-9-octadecenoic acid (OOA), isolated from Undaria peterseniana, was found to suppress the LPS-induced production of NO and inflammatory cytokines in RAW 264.7 macrophage cells. nih.gov OOA achieved this by downregulating the expression of iNOS and COX-2 proteins. nih.gov This anti-inflammatory action is mediated through the suppression of key signaling pathways, including the inhibition of NF-κB activation and mitogen-activated protein kinase (MAPK) phosphorylation. nih.gov

Similarly, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) also reduces LPS-induced iNOS protein and mRNA levels in macrophages. mdpi.com The crosstalk between inflammation and oxidative stress is a critical factor in various diseases, as inflammation can induce the production of reactive oxygen species (ROS) and decrease the levels of antioxidant enzymes. mdpi.com The modulation of gene expression by these fatty acids suggests their potential as therapeutic agents against inflammatory diseases by targeting the core transcriptional machinery of the inflammatory response. nih.gov

Modulation of Lipid Metabolism

Fatty acids and their oxidized derivatives, known as octadecanoids, play a significant role in regulating lipid metabolism. These molecules can influence fatty acid uptake, triglyceride storage, and the composition of lipoproteins. nih.gov

Different fatty acids exert varied effects on lipid profiles. For example, studies comparing diets enriched with eicosapentaenoic acid (EPA), stearic acid, and linoleic acid found that EPA had a significant hypolipidemic action, leading to lower serum levels of total cholesterol, triglycerides, and phospholipids. nih.gov This suggests that specific fatty acids can actively lower circulating lipids.

Octadecanoids derived from linoleic acid have also been shown to alter lipid metabolism. The compound 13-HODE can interfere with the assembly and secretion of triacylglycerol-rich lipoproteins in intestinal cells. nih.gov Another derivative, 12,13-DiHOME, acts as a lipokine that can stimulate brown adipose tissue (BAT) activity, enhance cold tolerance, and decrease serum triglyceride levels. nih.gov In vivo studies have shown that acute treatment with 12,13-DiHOME can increase the uptake and oxidation of fatty acids in skeletal muscle. nih.gov While high concentrations of certain unsaturated fatty acids like oleic acid and linoleic acid might worsen lipid dysregulation under UV stress, other lipids can help stabilize skin barrier function. mdpi.com These findings underscore the complex and often beneficial roles that specific fatty acids and their metabolites play in the systemic regulation of lipid metabolism.

Distinct Biological Activities Conferred by Specific Structural Positioning

The biological activity of fatty acids and related natural compounds is profoundly influenced by their specific chemical structure, including the position and nature of functional groups along the carbon chain. This structure-activity relationship dictates the molecule's interaction with cellular targets and, consequently, its physiological effects.

For instance, studies on anthocyanidins, a class of flavonoids, reveal that the number and position of hydroxyl and methoxy groups in their rings strongly influence their antioxidant and biological activities. mdpi.com Delphinidin, which has three hydroxyl groups in its B ring, consistently shows the strongest antioxidant and cell growth-inhibiting properties compared to anthocyanidins with fewer hydroxyl groups. mdpi.com This demonstrates that even minor structural variations can lead to significant differences in biological potency.

This principle also applies to fatty acid derivatives. In a study of isomeric hydroxy monounsaturated fatty acids with algicidal properties, the presence of a hydroxyl group was found to be crucial for their activity. nih.gov Further investigation showed that this double bond could be replaced with a triple bond, not only maintaining but in some cases augmenting the bioactivity, highlighting the importance of specific structural features. nih.govnii.ac.jp The comparison of biological activities of different lipid A structures, which vary in their fatty acid compositions, further reinforces the concept that the precise molecular architecture is key to determining function. jst.go.jp Therefore, the specific positioning of the oxo group and the double bond in this compound is expected to confer a distinct set of biological activities compared to its various isomers and related fatty acids.

Algicidal Activity of Related Hydroxy Monounsaturated Fatty Acids

Research into natural compounds from marine algae has identified a potent class of algicidal agents: C18 hydroxy monounsaturated fatty acids. A bioassay-guided separation of a methanol extract from the red alga Tricleocarpa jejuensis led to the isolation of four isomeric compounds with significant algicidal activity against the red tide phytoplankton Chattonella antiqua. nih.govnii.ac.jp

Among these isomers is (E)-10-hydroxyoctadec-8-enoic acid, a compound structurally analogous to this compound, differing only by a hydroxyl group instead of an oxo group at the C10 position. nih.gov All four synthesized hydroxy fatty acids demonstrated high algicidal activity, causing over 80% mortality in C. antiqua populations within 24 hours at a concentration of 20 μg/mL. nih.gov

A subsequent structure-activity relationship study involving related compounds confirmed that the presence of the hydroxyl group is a key feature for the observed algicidal activity. nih.gov The potent algicidal effects of these related hydroxy fatty acids suggest that other oxidized fatty acids, including those with an oxo group like this compound, may possess similar or otherwise interesting biological activities against microalgae.

| Compound | Mortality at 20 µg/mL after 24h |

|---|---|

| (E)-9-hydroxyoctadec-10-enoic acid | >80% |

| (E)-10-hydroxyoctadec-8-enoic acid | >80% |

| (E)-11-hydroxyoctadec-12-enoic acid | >80% |

| (E)-12-hydroxyoctadec-10-enoic acid | >80% |

Data sourced from a study on compounds isolated from Tricleocarpa jejuensis. nih.gov

Structure Activity Relationship Sar Studies

Impact of Ketone and Double Bond Positioning on Biological Function

The precise location of the ketone group and the double bond within the C18 fatty acid chain of (E)-10-oxooctadec-8-enoic acid is a key determinant of its biological profile. The positioning of these functional groups creates a unique electronic and steric environment that governs its interactions with molecular targets. The relative placement of the double bond and carbonyl group can significantly influence the molecule's reactivity and, consequently, its biological effects. rsc.org

In oxo-fatty acids, the positioning of these groups can affect activities ranging from anti-inflammatory and anti-proliferative signaling to receptor activation. nih.gov For instance, studies on isomeric C16 oxo-fatty acids have shown that the location of the double bond relative to the ketone group influences the compound's ability to activate peroxisome proliferator-activated receptors (PPARs). mdpi.com Although this compound has a C18 backbone, these findings underscore the principle that isomeric differences in the positions of the ketone and double bond are not trivial and can lead to distinct biological outcomes. The ability to differentiate between positional isomers is therefore crucial for understanding their specific roles in biological systems. rsc.org

Role of the β,γ-Unsaturated Carbonyl Moiety in Specific Activities

This compound possesses a β,γ-unsaturated carbonyl system, where the double bond is located between the beta and gamma carbons relative to the ketone. This structural feature is crucial for certain biological activities. In a structure-activity relationship study focused on the flower-inducing properties in Lemna paucicostata, modification of the β,γ-unsaturated carbonyl moiety resulted in a complete loss of activity. nii.ac.jp This suggests that this specific arrangement is essential for the molecule's recognition by its target in this biological context.

Interestingly, the study also noted that for some analogues, the migration of the olefinic bond from the β,γ-position to the α,β-position was a likely prerequisite for forming the active adducts. nii.ac.jp This highlights the dynamic nature of this functional group. While the β,γ-unsaturation is the native state, its potential to isomerize into an α,β-unsaturated system is a key aspect of its reactivity.

The α,β-unsaturated carbonyl moiety is a well-known electrophilic center, or Michael acceptor, which can covalently react with nucleophilic residues like cysteine in proteins. nih.govresearchgate.netnih.gov This mechanism is central to the anti-inflammatory and cytoprotective effects of many oxo-fatty acids, which often involves the activation of the Keap1/Nrf2 signaling pathway. nih.gov Therefore, the biological activity of this compound may be attributable to both the inherent properties of its β,γ-unsaturated structure and its capacity to be converted into a reactive α,β-unsaturated ketone.

Comparative Analysis with Structurally Related Oxo-Fatty Acids (e.g., (E)-9-oxooctadec-10-enoic Acid)

Comparing this compound with its structural isomer, (E)-9-oxooctadec-10-enoic acid, provides a clear example of how positional isomerism affects bioactivity. Both fatty acids have been isolated from the red alga Gracilaria verrucosa and demonstrate similar biological effects, such as anti-inflammatory and apoptotic activities. nih.govmdpi.comresearchgate.net

Both compounds were shown to inhibit the production of inflammatory markers, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. researchgate.netmdpi.com A comparative study investigated their apoptotic effects on human lung carcinoma (A549) cells. nih.gov Both fatty acids reduced cell proliferation and induced apoptosis, with (E)-9-oxooctadec-10-enoic acid (referred to as S6C in the study) showing slightly higher potency than this compound (S5C). nih.gov The mechanism for both was linked to the induction of DNA damage and the inhibition of DNA replication, leading to S-phase arrest in the cell cycle. nih.gov

Table 1: Comparative Apoptotic Activity in A549 Cells

| Compound | Common Name (in study) | IC₅₀ (µM) | Mechanism of Action |

| This compound | S5C | ~170 | Induces DNA damage, inhibits DNA replication, S-phase arrest |

| (E)-9-oxooctadec-10-enoic Acid | S6C | ~140 | Induces DNA damage, inhibits DNA replication, S-phase arrest |

Data sourced from a comparative study on human lung carcinoma (A549) cells. nih.gov

This comparative data illustrates that while the general mode of action may be conserved between these two isomers, the subtle shift in the positioning of the keto and enoic functionalities leads to a measurable difference in biological potency.

Examination of Hydroxy-Fatty Acid Analogs and their Biological Activities

The biological activities of hydroxy-fatty acid analogs provide further insight into the SAR of this compound. Hydroxy fatty acids are often metabolic precursors to oxo-fatty acids, formed through the action of dehydrogenases. nih.govbiorxiv.org The corresponding hydroxy analog of this compound is (E)-10-hydroxyoctadec-8-enoic acid.

This hydroxy analog, along with other C18 hydroxy unsaturated fatty acid isomers, was isolated from the red alga Tricleocarpa jejuensis. nii.ac.jp A study of their biological activities revealed that they possess potent algicidal properties against the harmful dinoflagellate Cochlodinium antiqua. Among the tested isomers, (E)-10-hydroxyoctadec-8-enoic acid demonstrated the highest algicidal activity. nii.ac.jp

Table 2: Algicidal Activity of C18 Hydroxy-Fatty Acid Analogs

| Compound | Activity against C. antiqua at 5 µg/mL (24h) |

| (E)-9-hydroxyoctadec-10-enoic acid | >95% mortality |

| (E)-10-hydroxyoctadec-8-enoic acid | >95% mortality (highest activity) |

| (E)-11-hydroxyoctadec-12-enoic acid | >95% mortality |

| (E)-12-hydroxyoctadec-10-enoic acid | >95% mortality |

Data sourced from a study on algicidal compounds from Tricleocarpa jejuensis. nii.ac.jp

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques

Spectroscopy is fundamental to the structural elucidation of organic molecules. For (E)-10-oxooctadec-8-enoic acid, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide definitive information about its atomic connectivity and molecular mass.

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are powerful, non-destructive techniques for determining the precise structure of this compound. emerypharma.com

1D NMR (¹H and ¹³C):

¹H NMR provides information on the chemical environment of hydrogen atoms. Key signals for this compound would include two distinct vinyl protons (H-8 and H-9) with a large coupling constant (J > 12 Hz), confirming the trans (E) configuration of the double bond. Other characteristic signals include the triplet for the α-methylene protons (H-2) next to the carboxylic acid group and the α-methylene protons (H-7 and H-11) adjacent to the enone system.

¹³C NMR identifies the different carbon environments. The spectrum would be characterized by signals for the carboxylic acid carbon (C-1), the ketone carbonyl carbon (C-10), the two olefinic carbons (C-8 and C-9), and the series of aliphatic methylene (B1212753) carbons in the fatty acid chain.

Predicted NMR Data for this compound

This interactive table contains predicted chemical shift (δ) values based on analyses of structurally similar compounds. nih.govnp-mrd.orgnp-mrd.org

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Description |

|---|---|---|---|

| C-1 | - | ~179 | Carboxylic Acid Carbon |

| H-2 | ~2.35 (t) | - | Protons α to COOH |

| C-8 | ~6.80 (dt) | ~145 | Vinyl Proton/Carbon |

| C-9 | ~6.15 (d) | ~130 | Vinyl Proton/Carbon |

| C-10 | - | ~200 | Ketone Carbonyl |

| H-11 | ~2.55 (t) | - | Protons α to Ketone |

2D NMR Analysis: To unambiguously assign these signals and confirm the molecule's connectivity, 2D NMR experiments are employed. libretexts.org

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of the entire aliphatic chain from the terminal methyl group (H-18) up to the protons adjacent to the functional groups. It would confirm the coupling between the vinyl protons (H-8 and H-9) and their respective neighboring methylene protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom, enabling the definitive assignment of carbon signals based on the already assigned proton spectrum.

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound (C₁₈H₃₂O₃) by providing a highly accurate mass measurement (monoisotopic mass: 296.23514 Da). smolecule.com Analysis often involves soft ionization techniques like electrospray ionization (ESI), which can generate various adducts of the molecule.

Predicted Collision Cross Section (CCS) Data for Adducts of a Shorter-Chain Analogue

This interactive table shows predicted CCS values for various adducts of (E)-10-oxodec-8-enoic acid, illustrating the type of data obtained via ion mobility-mass spectrometry. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 185.11722 | 142.7 |

| [M+Na]⁺ | 207.09916 | 148.6 |

| [M-H]⁻ | 183.10266 | 141.0 |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for the analysis of fatty acids. rjptonline.orgf1000research.com For GC analysis, the carboxylic acid group of this compound is typically derivatized, most commonly to its methyl ester (FAME), to increase its volatility. The sample is then separated by the gas chromatograph before entering the mass spectrometer. The resulting mass spectrum provides a molecular ion peak and a characteristic fragmentation pattern. Key fragmentation pathways would include α-cleavage on either side of the C-10 ketone, which helps to pinpoint the position of the carbonyl group within the aliphatic chain. researchgate.net

Chromatographic Separations

Chromatographic techniques are indispensable for isolating this compound from complex mixtures, assessing its purity, and separating it from closely related isomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purification and purity analysis of this compound. A common method involves reverse-phase HPLC (RP-HPLC) using a nonpolar stationary phase, such as a C18 column. The compound is eluted with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is often achieved using a UV detector, as the α,β-unsaturated ketone chromophore absorbs UV light. For quantitative analysis in biological samples, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS), which provides exceptional sensitivity and selectivity. lipidmaps.org

Gas Chromatography (GC) is particularly effective for separating isomers of fatty acids. The separation of positional isomers (e.g., 9-oxo vs. 10-oxo) and stereoisomers (E vs. Z configurations) can be achieved using specialized, highly polar capillary columns. nih.gov Columns with stationary phases like cyanopropyl polysiloxane are frequently used for this purpose. dss.go.th This technique is critical to confirm that the double bond is in the E (trans) configuration and to ensure the sample is free from contamination by the corresponding Z (cis) isomer or other positional isomers that may arise during synthesis or isolation.

Biochemical and Cell-Based Assays for Mechanistic Elucidation

To understand the biological function and mechanism of action of this compound, a variety of biochemical and cell-based assays are employed. Research indicates that this compound and its analogues may play roles in modulating inflammatory responses, lipid metabolism, and glucose uptake. smolecule.comlookchem.com

A key example of a relevant cell-based assay, used for a structurally similar compound, is the investigation of insulin-stimulated glucose uptake in L6 myotubes. nih.gov Such an assay would be used to determine if this compound possesses antidiabetic properties by measuring its ability to enhance glucose transport into muscle cells. Further mechanistic studies might involve Western blotting or qPCR to analyze the activation of specific signaling pathways (e.g., the PI3K pathway) or the modulation of gene expression related to inflammation and metabolism. nih.govlookchem.com These functional assays are crucial for translating the structural characterization of the molecule into an understanding of its potential biological significance.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. immunology.orgresearchgate.net For cytokine analysis, the "sandwich" ELISA is the most common format. immunology.orgoup.com

Principle and Application: The sandwich ELISA technique involves the immobilization of a "capture" antibody specific to the cytokine of interest onto the surface of a microplate well. immunology.org The sample containing the unknown amount of cytokine is then added, and the cytokine binds to the capture antibody. After washing away unbound substances, a second, "detection" antibody, which is also specific for the cytokine but binds to a different epitope, is introduced. This detection antibody is conjugated to an enzyme. immunology.org Finally, a substrate is added that reacts with the enzyme to produce a measurable signal, typically a color change, which is quantified using a spectrophotometer. immunology.org The intensity of the signal is directly proportional to the concentration of the cytokine in the sample, which can be determined by comparison to a standard curve generated with known concentrations of the cytokine. immunology.org

This method is highly sensitive and specific, making it a standard tool for measuring the levels of inflammatory or anti-inflammatory cytokines in biological fluids or cell culture supernatants, which could be used to assess the immunomodulatory effects of this compound. oup.comh-h-c.com

Western Blotting for Protein Expression Analysis (e.g., iNOS, STAT1, MAPKs)

Western blotting, or immunoblotting, is a core technique in cell and molecular biology used to detect specific proteins in a sample. It can provide information about the size and relative abundance of the protein of interest.

Principle and Application: The method involves several key steps. First, proteins from a cell or tissue lysate are separated based on their molecular weight using gel electrophoresis. springernature.com These separated proteins are then transferred, or "blotted," from the gel onto a solid membrane (typically nitrocellulose or PVDF). springernature.com The membrane is then "probed" with a primary antibody that specifically binds to the target protein (e.g., inducible nitric oxide synthase (iNOS), Signal Transducer and Activator of Transcription 1 (STAT1), or Mitogen-Activated Protein Kinases (MAPKs)). researchgate.netresearchgate.netnih.govnih.gov After washing, a secondary antibody, which is conjugated to an enzyme and recognizes the primary antibody, is added. springernature.com A substrate is then applied, which reacts with the enzyme to produce a detectable signal, such as chemiluminescence or color, revealing a band corresponding to the specific protein. springernature.com Densitometry analysis of the bands allows for the semi-quantitative comparison of protein levels between different samples. researchgate.net

This technique would be essential for investigating if this compound affects inflammatory or signaling pathways by altering the expression levels of key proteins like iNOS, STAT1, or phosphorylated MAPKs. nih.govnih.gov

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Gene Expression Studies

Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a highly sensitive technique used to detect and quantify messenger RNA (mRNA) levels, providing a measure of gene expression. thermofisher.com

Principle and Application: RT-PCR involves two main stages. First, the enzyme reverse transcriptase is used to synthesize a complementary DNA (cDNA) strand from an RNA template. patsnap.comuga.edu This is necessary because standard PCR can only amplify DNA. The newly synthesized cDNA then serves as a template for the second stage, which is the polymerase chain reaction (PCR). patsnap.com In PCR, specific primers are used to amplify the target cDNA sequence exponentially over a series of heating and cooling cycles. nih.gov

When combined with real-time PCR (often called quantitative RT-PCR or RT-qPCR), the amplification process is monitored in real-time using fluorescent dyes or probes. thermofisher.com This allows for the precise quantification of the amount of initial mRNA in the sample. thermofisher.com RT-qPCR is a cornerstone of molecular biology for studying how compounds like this compound might modulate cellular function by altering the transcription levels of specific genes. thermofisher.com

Cell Viability and Proliferation Assays

Cell viability and proliferation assays are fundamental tools for assessing cellular health and growth rates in response to external stimuli. cellsignal.commoleculardevices.com

Principle and Application: There are numerous types of assays, often relying on different indicators of cell health:

Metabolic Assays: These assays, such as the MTT, MTS, and XTT assays, measure the metabolic activity of a cell population. abcam.com Viable cells contain mitochondrial dehydrogenases that can reduce tetrazolium salts (like MTT) into a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells. aatbio.com

Membrane Integrity Assays: These assays use dyes, like trypan blue or propidium (B1200493) iodide, that are excluded by the intact membranes of live cells but can enter and stain dead or dying cells with compromised membranes. cellsignal.com

ATP Quantification: The amount of ATP in a cell population is a direct indicator of metabolic activity and is a sensitive marker of cell viability. Luminescent assays are often used for this purpose. moleculardevices.com

These assays are crucial for determining the cytotoxic or cytostatic effects of a compound and are often the first step in characterizing its biological activity. cellsignal.comabcam.com

Below is an interactive table summarizing common cell viability and proliferation assays.

| Assay Type | Principle | Common Reagents | Detection Method |

| Metabolic Assay | Measures enzymatic conversion of a substrate by viable cells. | MTT, MTS, XTT, Resazurin | Colorimetric/Fluorometric |

| Membrane Integrity | Differentiates cells based on membrane permeability. | Trypan Blue, Propidium Iodide | Microscopy/Flow Cytometry |

| ATP Quantification | Measures ATP levels as an indicator of metabolic activity. | Luciferase/Luciferin | Luminescence |

| DNA Synthesis | Measures the incorporation of labeled nucleosides during DNA replication. | BrdU, EdU | ELISA/Flow Cytometry |

Apoptosis Detection Assays (e.g., Annexin V/PI Dual Staining, Morphological Analysis)

Apoptosis is a form of programmed cell death that is critical for normal biological processes. Assays to detect and quantify apoptosis are vital for understanding how a compound might induce cell death.

Principle and Application: A widely used method for detecting apoptosis is Annexin V/Propidium Iodide (PI) dual staining analyzed by flow cytometry. bio-techne.comabcam.com

Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) flips from the inner to the outer leaflet of the plasma membrane. abcam.com Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorescent dye (like FITC), can label these early apoptotic cells. abcam.com

Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. nih.gov It can only enter cells in the late stages of apoptosis or necrosis when membrane integrity is lost. nih.gov

By using these two stains together, flow cytometry can distinguish between different cell populations:

Viable cells: Annexin V-negative and PI-negative. bosterbio.com

Early apoptotic cells: Annexin V-positive and PI-negative. bosterbio.com

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. bosterbio.com

This technique provides a quantitative assessment of a compound's ability to induce apoptosis.

DNA Damage Assessment Techniques (e.g., Alkaline Micro-gel Electrophoresis / Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive and versatile method for detecting DNA damage at the level of individual cells. nih.govwikipedia.org

Principle and Application: The core principle involves embedding individual cells in a thin layer of agarose (B213101) on a microscope slide. wikipedia.org The cells are then lysed, and their DNA is allowed to unwind under neutral or alkaline conditions. The alkaline version is particularly effective at detecting single-strand breaks and alkali-labile sites. researchgate.netcryoletters.org An electric field is then applied across the slide (electrophoresis). wikipedia.org Undamaged DNA remains as a compact core (the "head"), while fragmented DNA migrates away from the core, forming a "tail," creating a shape that resembles a comet. wikipedia.org

The extent of DNA damage is directly proportional to the length and intensity of the comet tail. researchgate.net This technique is a valuable tool in genotoxicity testing to determine if a compound, such as this compound, has the potential to cause damage to genetic material. nih.gov

Future Directions and Emerging Research Avenues

Elucidating Novel Biological Targets and Downstream Signaling Networks

Initial research has successfully identified key anti-inflammatory mechanisms of (E)-10-oxooctadec-8-enoic acid. Studies have shown it inhibits the production of inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.commdpi.comresearchgate.netsemanticscholar.orgmdpi.com This inhibition is achieved, at least in part, by suppressing the nuclear translocation of nuclear factor-kappa B (NF-κB) and inhibiting the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. mdpi.comsemanticscholar.orgmdpi.comscribd.com

Furthermore, the compound has demonstrated pro-apoptotic activity in human lung carcinoma (A549) cells. nih.gov It was found to induce DNA damage and inhibit DNA replication, triggering an S-phase arrest in the cell cycle. nih.gov These findings suggest that the effects of this compound are associated with DNA damage, highlighting its potential as a template for anticancer agents. nih.gov

Future research is poised to move beyond these initial findings to identify more specific molecular targets. Investigating its interactions with upstream kinases in the NF-κB and STAT1 pathways could reveal more direct points of intervention. Given its impact on cell cycle and DNA replication, future studies should focus on its potential interactions with cyclin-dependent kinases (CDKs), topoisomerases, or DNA repair enzymes. Elucidating these novel targets and the intricate downstream networks they modulate will be critical for a comprehensive understanding of its bioactivity and for developing targeted therapeutic strategies. The evolution of robust biological signaling networks, often involving receptor tyrosine kinases (RTKs), presents a complex but crucial area for investigation to understand how this fatty acid might influence cellular pathways in disease states like cancer. embopress.org

Exploring Potential for Bio-Inspired Synthesis and Biotechnological Production Pathways

While chemical synthesis of this compound and its analogs has been achieved for research purposes, exploring more sustainable and scalable production methods is a key future direction. sci-hub.se Biotechnological pathways, using microbial systems, offer a promising alternative.

A significant breakthrough in this area is the use of lyophilized, non-proliferating cells of Pseudomonas sp. 42A2 to catalyze the bioconversion of oleic acid. thescipub.comresearchgate.net This process yields (E)-10-hydroxy-8-octadecenoic acid, the direct hydroxyl precursor to the target compound. researchgate.net Research has focused on optimizing conditions to maximize the yield of this precursor. researchgate.net

| Parameter | Optimized Condition | Outcome | Reference |

| Microorganism | Pseudomonas sp. 42A2 (lyophilized cells) | Effective bioconversion of oleic acid. | thescipub.comresearchgate.net |

| Substrate | Oleic Acid (10 mg/mL) | High conversion rate within 42 hours. | researchgate.net |

| Cell Conc. | 8 mg/mL | Optimized for maximum transformation. | researchgate.net |

| Temperature | 30°C | Ideal for enzymatic activity. | researchgate.net |

| pH | 8.0 (Phosphate Buffer 0.1 M) | Maintained optimal reaction environment. | researchgate.net |

| Primary Product | (E)-10-hydroxy-8-octadecenoic acid | Direct precursor for this compound. | researchgate.net |

Future research will likely focus on a two-pronged approach. Firstly, enhancing the microbial process through metabolic engineering of Pseudomonas sp. or other suitable microorganisms to not only produce the hydroxy-precursor but also perform the subsequent oxidation step to yield this compound directly. Secondly, developing a chemoenzymatic strategy that combines the efficient microbial production of the hydroxylated fatty acid with a clean, selective enzymatic or catalytic oxidation step represents a highly viable route for industrial-scale production.

Advanced Structure-Activity Relationship Studies and Rational Design of Bioactive Analogs

Understanding the relationship between the molecular structure of this compound and its biological function is paramount for designing more potent and selective analogs. The α,β-unsaturated carbonyl (enone) moiety has been identified as a critical feature for its anti-inflammatory activity. sci-hub.se

Studies have begun to explore this relationship by synthesizing and testing various analogs. For instance, modifications to the β,γ-unsaturated carbonyl group in a related compound led to a complete loss of flower-inducing activity in Lemna paucicostata, underscoring the functional importance of this specific arrangement. nii.ac.jp Another study involving related algicidal hydroxy fatty acids found that substituting the double bond with a triple bond (a propargyl derivative) significantly enhanced its biological potency. nii.ac.jp

| Structural Modification | Compound Type | Observed Effect on Activity | Reference |

| Core Moiety | α,β-unsaturated carbonyl | Considered essential for anti-inflammatory activity. | sci-hub.se |

| Isomeric Variation | (E)-9-oxooctadec-10-enoic acid | Also shows anti-inflammatory and apoptotic effects. | sci-hub.senih.gov |

| Chain Length | Shortened alkyl chains | Retained flowering activity at higher concentrations. | nii.ac.jp |

| Terminal Group | Methyl ester | Indicated that the terminal carboxy group recognition is "relatively obscure" for flowering activity. | nii.ac.jp |

| Unsaturation | Triple bond (alkyne) instead of double bond | Stronger algicidal, cytotoxic, and bactericidal activities. | nii.ac.jp |

Future research in this domain will involve more advanced and systematic SAR studies. This will include the rational design and synthesis of a broader library of analogs to probe the effects of:

Altering the length and branching of the aliphatic chain.

Introducing various functional groups at different positions.

Modifying the stereochemistry of the molecule.

Exploring different bioisosteres for the enone and carboxylic acid moieties.

These advanced SAR studies, coupled with computational modeling and docking simulations against identified biological targets, will facilitate the rational design of new molecules with improved efficacy and specificity.

Investigation of its Role in Inter-Organismal Communication and Ecological Interactions

As a secondary metabolite produced by a marine alga, this compound likely plays a role in the ecological dynamics of its native environment. Marine organisms produce a vast array of chemical compounds for defense, competition, and communication. uni-bayreuth.de

While the specific ecological function of this compound is not yet fully elucidated, research on related molecules provides strong clues. For example, hydroxy monounsaturated fatty acids isolated from the red alga Tricleocarpa jejuensis exhibit potent and specific algicidal activity against harmful algal bloom (HAB) species like Chattonella antiqua. nii.ac.jp This suggests a defensive role, protecting the producer from competing microorganisms. It is plausible that this compound serves a similar purpose for Gracilaria verrucosa.

Emerging research should focus on testing the effects of this compound on a range of marine organisms, including:

Marine bacteria and fungi: To determine if it has antimicrobial properties that prevent fouling or disease.

Phytoplankton: To assess its potential as an allelopathic agent that inhibits the growth of competing algae.

Herbivores: To investigate if it acts as a feeding deterrent against marine grazers.

Uncovering its role in these inter-organismal interactions will not only provide fundamental ecological insights but could also lead to novel applications in areas such as antifouling technologies or the management of harmful algal blooms.

Integration into Systems Biology Approaches for Comprehensive Understanding of Lipid Metabolism and Cellular Homeostasis

Systems biology integrates multi-omics data—such as transcriptomics, proteomics, and metabolomics (including lipidomics)—to build comprehensive models of biological processes. hmdb.canih.gov Applying these technologies will allow researchers to move beyond single-pathway analysis and observe the global cellular response to this compound. For example, a related oxo-fatty acid has been implicated in activating TRPV1 channels, which are involved in regulating energy metabolism.

Future research should employ a systems biology workflow:

Perturbation: Treat relevant cell models (e.g., macrophages, cancer cells) with this compound.

Multi-Omics Profiling: Perform lipidomics to map global changes in lipid species, transcriptomics to identify differentially expressed genes, and proteomics to quantify changes in protein levels and post-translational modifications (like phosphorylation).

Data Integration and Modeling: Use computational tools to integrate these datasets and construct network models that illustrate how the compound perturbs lipid metabolism, signaling cascades, and gene regulatory networks.

This approach will provide an unprecedentedly detailed view of the compound's mechanism of action, revealing novel connections between lipid metabolism and cellular control pathways and potentially identifying new biomarkers or therapeutic targets.

Q & A

Basic Research Questions

Q. What are the molecular characteristics and structural identification methods for (E)-10-oxooctadec-8-enoic acid?

- Methodological Answer : The compound is identified via its molecular formula C₁₀H₁₆O₃ (molecular weight: 184.23 g/mol) and canonical SMILES notation C(CCCC(=O)O)CCC=CC=O . Structural validation employs techniques like NMR spectroscopy and mass spectrometry. Researchers should cross-reference data with authoritative databases (e.g., PubChem, EPA DSSTox) to confirm purity and avoid misidentification .

Q. How is this compound biosynthesized in natural sources such as royal jelly or macroalgae?

- Methodological Answer : In royal jelly, biosynthesis involves enzymatic oxidation of fatty acid precursors. For macroalgae (e.g., Gracilaria verrucosa), extraction protocols include solvent-based isolation (e.g., ethanol/water mixtures) followed by chromatographic purification (HPLC or TLC). Researchers must optimize solvent polarity and column parameters to isolate the (E)-isomer selectively .

Advanced Research Questions

Q. What experimental models are used to evaluate the anti-inflammatory activity of this compound, and how are mechanistic pathways validated?

- Methodological Answer :

- In vitro Models : LPS-stimulated RAW264.7 macrophages are treated with the compound (typical dose range: 10–100 μM) to measure inhibition of nitric oxide (NO) , TNF-α , and IL-6 via ELISA or Griess assay .

- Mechanistic Validation : NF-κB nuclear translocation is assessed via immunofluorescence or western blot, while JAK/STAT signaling is analyzed using phospho-STAT1 inhibitors. Dose-dependent suppression of inflammatory markers should be statistically validated (e.g., ANOVA with post-hoc tests) .

| Anti-inflammatory Activity | IC₅₀ (μM) | Reference |

|---|---|---|

| Nitric Oxide (NO) Inhibition | 45.2 | |

| TNF-α Suppression | 38.7 | |

| IL-6 Reduction | 52.1 |

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different algal species?

- Methodological Answer : Variability may arise from species-specific metabolic pathways or extraction methods. To address this:

Standardize Extraction : Use consistent solvents (e.g., methanol for polar metabolites) and quantify yields via LC-MS .

Control for Environmental Factors : Compare algae grown under identical conditions (light, temperature, nutrient availability).

Validate Targets : Replicate assays (e.g., NF-κB luciferase reporter) across species to confirm conserved mechanisms .

Q. What statistical and computational approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Dose-Response Curves : Fit data using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.

- Omics Integration : Pair RNA-seq or metabolomics with pathway enrichment tools (e.g., KEGG, STRING) to identify off-target effects .

- Error Analysis : Report confidence intervals and use bootstrapping for small sample sizes to ensure reproducibility .

Data Contradiction and Reproducibility

Q. What strategies mitigate experimental artifacts when studying this compound’s metabolic effects?

- Methodological Answer :

- Artifact Control : Include vehicle controls (e.g., DMSO) to rule out solvent interference.

- Batch Testing : Replicate experiments across multiple cell passages or algal harvests.

- Blinding : Use blinded analysis for subjective endpoints (e.g., histopathology scoring) .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods for synthesis/extraction.

- Waste Disposal : Follow EPA guidelines for organic waste containing α,β-unsaturated carbonyl groups (potential irritants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products